Product packaging for 8-Iodoimidazo[1,2-a]pyridin-2-amine(Cat. No.:)

8-Iodoimidazo[1,2-a]pyridin-2-amine

Cat. No.: B13648147
M. Wt: 259.05 g/mol
InChI Key: PLFYYSZUTXPIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodoimidazo[1,2-a]pyridin-2-amine is a valuable chemical building block for researchers in medicinal chemistry and drug discovery. This compound features a fused imidazo[1,2-a]pyridine core, a privileged scaffold in the development of biologically active molecules . The presence of both an iodine substituent and an amine functional group on this core structure makes it a highly versatile synthetic intermediate. The iodine atom at the 8-position is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the rapid exploration of structure-activity relationships . The amine group at the 2-position provides a site for derivatization through amide bond formation or reductive amination, enabling the creation of diverse compound libraries. Imidazo[1,2-a]pyridine-based compounds are of significant research interest due to their wide range of potential pharmacological activities, which include serving as inhibitors for various kinases and other therapeutic targets . This specific compound is offered for research applications, including use as a synthetic intermediate in the development of novel chemical probes and potential therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6IN3 B13648147 8-Iodoimidazo[1,2-a]pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

8-iodoimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C7H6IN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2

InChI Key

PLFYYSZUTXPIBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)I)N

Origin of Product

United States

Synthetic Methodologies for 8 Iodoimidazo 1,2 a Pyridin 2 Amine

Direct Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core

Direct synthetic routes involve the formation of the bicyclic imidazo[1,2-a]pyridine ring system from precursors that already contain the iodine atom at the desired position.

A primary strategy for the synthesis of 8-Iodoimidazo[1,2-a]pyridin-2-amine involves the cyclization of a 3-iodopyridin-2-amine derivative. This approach ensures the correct positioning of the iodine atom from the start of the synthetic sequence. The reaction typically proceeds by reacting the 3-iodopyridin-2-amine with a suitable reagent that provides the remaining atoms for the imidazole (B134444) ring.

For instance, the condensation of 3-iodopyridin-2-amine with α-haloketones is a common method for constructing the imidazo[1,2-a]pyridine core. However, for the synthesis of the 2-amino derivative, alternative reagents are required. A novel and practical strategy involves a sequential addition and oxidative cyclization process. nih.gov This method starts with the addition of an arylamine to a nitrile, followed by an I2/KI-mediated oxidative C-N bond formation to construct the imidazo[1,2-a]pyridin-2-amine (B1245913) framework. nih.gov

Regioselectivity is a critical aspect of imidazo[1,2-a]pyridine synthesis, especially when dealing with substituted pyridin-2-amines. The annulation reaction must selectively form the bond between the nitrogen of the pyridine (B92270) ring and the appropriate carbon to yield the desired isomer. In the case of 3-substituted pyridin-2-amines, the cyclization can potentially lead to two different isomers. The choice of reactants and reaction conditions plays a crucial role in directing the regioselectivity of the annulation.

For the synthesis of imidazo[1,2-a]pyridines, multicomponent reactions have been developed that show high regioselectivity. nih.gov These one-pot procedures often involve the reaction of an aminopyridine, an aldehyde, and an isocyanide or other components, sometimes under catalysis, to afford the desired imidazo[1,2-a]pyridine derivative. nih.gov The specific regiochemical outcome is influenced by the substitution pattern of the starting pyridine.

Post-Cyclization Iodination Approaches for Position 8

Imidazo[1,2-a]pyridines are electron-rich heterocyclic systems and are susceptible to electrophilic substitution. The C3 position is generally the most reactive site for electrophilic attack. However, if the C3 position is blocked, or by careful control of reaction conditions, iodination at other positions, including C8, can be achieved.

Common electrophilic iodinating agents include molecular iodine (I2) in the presence of an oxidizing agent. Various oxidants such as tert-butyl hydroperoxide (TBHP), potassium persulfate (K2S2O8), and phenyliodine(III) diacetate (PIDA) have been employed to facilitate the iodination. nih.gov Ultrasound irradiation has also been shown to accelerate the iodination of imidazo[1,2-a]pyridines, often leading to improved yields and shorter reaction times. nih.govacs.org

Reagent/CatalystOxidantPosition SelectivityReference
I2TBHPC3 nih.gov
I2K2S2O8C3 nih.gov
I2PhI(OAc)2C3 nih.gov

This table demonstrates electrophilic iodination at the C3 position, highlighting common reagents. Achieving selective iodination at C8 often requires specific substrates or directing groups.

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups, including iodine, onto aromatic and heteroaromatic rings. rsc.orgmdpi.com This strategy typically involves the use of a directing group on the substrate that coordinates to a metal catalyst, bringing the catalyst into close proximity to the desired C-H bond for activation and subsequent iodination.

While this technique is well-established for various aromatic systems, its application for the specific C8-iodination of imidazo[1,2-a]pyridin-2-amines would depend on the presence and positioning of a suitable directing group. Research in this area is ongoing, with a focus on developing new catalysts and directing groups to achieve high regioselectivity for the functionalization of imidazo[1,2-a]pyridines at various positions. rsc.orgmdpi.com

Palladium-Catalyzed Cross-Coupling Precursors in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to its utility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govrsc.org

These reactions allow for the introduction of a wide range of substituents at the 8-position of the imidazo[1,2-a]pyridine core, including aryl, alkyl, alkynyl, and amino groups. This versatility makes this compound a key building block for the synthesis of complex molecules, including pharmaceutically active compounds. nih.govrsc.org The ability to perform these transformations on the fully formed heterocyclic system provides a powerful tool for the late-stage functionalization of potential drug candidates.

Cross-Coupling ReactionCoupling PartnerIntroduced Group
Suzuki CouplingArylboronic acidAryl
Heck CouplingAlkeneAlkenyl
Sonogashira CouplingTerminal alkyneAlkynyl
Buchwald-Hartwig AminationAmineAmino

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters.

The choice of solvent can dramatically influence the outcome of the cyclization reaction. Studies on the synthesis of iodoimidazo[1,2-a]pyridines have shown that changing the solvent from acetonitrile (B52724) to ethanol (B145695) can increase the product yield from moderate to as high as 84–91%. nih.gov This highlights the significant role of the reaction medium in facilitating the condensation and cyclization steps.

Further optimization studies for related multicomponent reactions (MCRs) to produce imidazo[1,2-a]pyridines have explored a range of solvents. nih.gov As shown in the table below, ethanol often proves to be the superior choice, while the reaction may proceed poorly or not at all in other solvents like water, acetonitrile (ACN), dichloromethane (B109758) (DCM), or non-polar solvents like toluene. nih.gov Temperature control is also vital; while many cyclizations are performed at elevated temperatures or under reflux, milder, room-temperature conditions are being developed to improve the sustainability of the process. researchgate.net

Table 1: Effect of Different Solvents on Imidazo[1,2-a]pyridine Synthesis Yield

This table is based on optimization data for a related iodine-catalyzed three-component synthesis. nih.gov

EntrySolventCatalystYield (%)
1MeOHIodineModerate
2H₂OIodineLow
3ACNIodineLow
4DCMIodineModerate
5TolueneIodineModerate
6Ethanol Iodine Excellent
7EthanolNoneNo Reaction

While the initial cyclization can often be performed without a metal catalyst, subsequent functionalizations and alternative synthetic routes frequently rely on catalysis. Molecular iodine itself has been employed as a cost-effective and environmentally benign catalyst for the synthesis of the imidazo[1,2-a]pyridine scaffold. nih.govnih.gov It can act as a Lewis acid to activate intermediates in the reaction cascade. nih.gov

For more advanced transformations or alternative synthetic designs, transition metal catalysts are indispensable.

Copper Catalysis : Copper(I) iodide (CuI) has been used to mediate double oxidative C-H amination reactions to produce 2-iodo-imidazo[1,2-a]pyridines, demonstrating copper's utility in forming the C-I bond directly on the heterocyclic core. rsc.orgresearchgate.net

Palladium Catalysis : Palladium catalysts are crucial, particularly for cross-coupling reactions to introduce substituents. For instance, a recyclable palladium catalyst immobilized on a supported ionic liquid phase (SILP) has been used efficiently for aminocarbonylation reactions on 6- and 8-iodoimidazo[1,2-a]pyridines. nih.gov This highlights how the iodo- group on the target compound serves as a handle for further diversification using palladium catalysis.

The table below summarizes the optimization of a palladium-catalyzed synthesis of a related fused imidazo[1,2-a]pyrimidine, illustrating the screening process for catalysts and bases. researchgate.net

Table 2: Optimization of a Palladium-Catalyzed Imidazo[1,2-a]pyrimidine Synthesis

This table illustrates a typical catalyst screening process for a related heterocyclic synthesis. researchgate.net

EntryCatalyst (Metal Salt)BaseYield (%)
1CuCl₂K₂CO₃<10
2FeCl₂K₂CO₃45
3ZnCl₂K₂CO₃30
4PdCl₂ K₂CO₃ 80
5SnCl₂K₂CO₃25
6Pd(OAc)₂K₂CO₃75

Green Chemistry Principles in Synthetic Pathway Design for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the imidazo[1,2-a]pyridine scaffold. The goal is to develop more environmentally friendly, efficient, and safer laboratory procedures.

Several green strategies are relevant to the synthesis of this compound and its parent scaffold:

Use of Aqueous Media : Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. iosrjournals.org Efficient syntheses of imidazo[1,2-a]pyridines have been reported in aqueous media, sometimes without any added catalyst. iosrjournals.orgrsc.orgorganic-chemistry.org

Alternative Energy Sources : The use of microwave irradiation or ultrasound assistance can significantly accelerate reaction times, often leading to higher yields and cleaner reactions. iosrjournals.orgnih.govacs.org Ultrasound has been used for the efficient iodination of the imidazo[1,2-a]pyridine core, providing a sustainable and economic method. nih.govacs.org

Benign Catalysts : The use of non-toxic, inexpensive, and readily available catalysts like molecular iodine aligns with green chemistry principles. nih.govnih.gov

Metal-Free Reactions : Developing synthetic routes that avoid heavy metals is a key objective. A rapid, metal-free synthesis of the imidazo[1,2-a]pyridine core has been achieved under ambient, aqueous conditions. rsc.org

Atom Economy : Multicomponent reactions (MCRs) are inherently atom-economical as they combine several starting materials into a single product in one step, minimizing waste. nih.gov Designing an MCR to produce this compound would be a significant advancement in its green synthesis.

By incorporating these principles, the synthesis of this compound can be made more sustainable and efficient.

Structural Elucidation and Spectroscopic Characterization of 8 Iodoimidazo 1,2 a Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules. A complete NMR analysis of 8-Iodoimidazo[1,2-a]pyridin-2-amine would involve a suite of one- and two-dimensional experiments.

Proton NMR Spectroscopy (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would provide crucial information about the electronic environment of the protons in the molecule. The aromatic region would be of particular interest, with expected signals for the protons on the pyridine (B92270) and imidazole (B134444) rings. The chemical shifts and coupling constants would allow for the assignment of each proton to its specific position on the heterocyclic core. The presence of the amino group (NH₂) would likely give rise to a broad singlet, the chemical shift of which could be solvent-dependent.

Expected ¹H NMR Data (Hypothetical)

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-3 ~7.0-7.5 s -
H-5 ~7.0-7.5 t J₅,₆ ≈ 7-8, J₅,₇ ≈ 1-2
H-6 ~6.5-7.0 t J₆,₅ ≈ 7-8, J₆,₇ ≈ 7-8
H-7 ~7.5-8.0 d J₇,₆ ≈ 7-8

Carbon-13 NMR Spectroscopy (¹³C NMR) Resonance Assignment

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon bearing the iodine atom (C-8) would be expected to show a significantly different chemical shift compared to the non-substituted parent compound due to the heavy atom effect of iodine.

Expected ¹³C NMR Data (Hypothetical)

Carbon Expected Chemical Shift (ppm)
C-2 ~150-160
C-3 ~110-120
C-5 ~120-130
C-6 ~110-120
C-7 ~125-135
C-8 ~80-90

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, confirming the neighboring protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to confirm the regiochemistry.

Nitrogen-15 (B135050) NMR Spectroscopy (¹⁵N NMR) for Amine and Imidazole Nitrogen

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the three nitrogen atoms in the molecule (the two in the imidazole ring and the one in the amino group). The chemical shifts would be indicative of their hybridization and involvement in the aromatic system.

Mass Spectrometry for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision. This measurement would allow for the unambiguous confirmation of the elemental composition of this compound. The characteristic isotopic pattern of iodine would also be observable in the mass spectrum.

Expected HRMS Data (Hypothetical)

Ion Calculated Exact Mass Found Mass

Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

The mass spectrometric fragmentation of this compound provides valuable information for its structural confirmation. In Electron Ionization (EI) mass spectrometry, the molecular ion peak is expected to be prominent due to the stability of the aromatic heterocyclic system. A study on the related compound 8-Iodoimidazo[1,2-a]pyridine reported a molecular ion peak [M]⁺ at m/z 244, which was the most abundant ion (100% relative intensity). mdpi.com For this compound, the molecular ion would appear at m/z 259.

The fragmentation pattern in EI-MS is anticipated to involve several key pathways. A characteristic fragmentation of halogenated aromatic compounds is the loss of the halogen atom. Therefore, the loss of an iodine radical (I•) from the molecular ion would result in a significant fragment ion at m/z 132. Another common fragmentation pathway for aromatic amines involves the loss of HCN from the ring system.

Further fragmentation of the imidazo[1,2-a]pyridine (B132010) core can occur. For the parent imidazo[1,2-a]pyridine, fragmentation pathways involving the cleavage of the imidazole and pyridine rings have been proposed. nih.gov In the case of 8-Iodoimidazo[1,2-a]pyridine, significant fragment ions were observed at m/z 117 and 90, corresponding to the loss of iodine followed by further ring fragmentation. mdpi.com

Under Electrospray Ionization (ESI) conditions, typically used for less volatile or thermally labile compounds, the protonated molecule [M+H]⁺ would be the predominant species observed in the positive ion mode. For this compound, this would correspond to an ion at m/z 260. Tandem mass spectrometry (MS/MS) of this precursor ion would likely show the characteristic loss of ammonia (B1221849) (NH₃), a common fragmentation for protonated primary amines, leading to a fragment at m/z 243. Subsequent fragmentation would likely involve the loss of the iodine atom and cleavage of the heterocyclic ring structure, similar to patterns observed for other imidazo[1,2-a]pyridine derivatives. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Ionization ModePrecursor Ion (m/z)Proposed FragmentNeutral LossFragment Ion (m/z)
EI[M]⁺ (259)Loss of IodineI•132
EI[M]⁺ (259)Loss of HCN from amine groupHCN232
ESI (+)[M+H]⁺ (260)Loss of AmmoniaNH₃243
ESI (+)[M+H]⁺ (260)Loss of Iodine radicalI•133

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The spectra are characterized by vibrations of the N-H, C=N, and C-I bonds, as well as the vibrations of the fused heterocyclic ring system.

The primary amine group (-NH₂) at the 2-position gives rise to characteristic N-H stretching vibrations. Typically, primary amines show two bands in the region of 3500–3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching modes. nih.gov The N-H bending (scissoring) vibration is expected to appear in the range of 1650–1580 cm⁻¹.

The C=N stretching vibrations of the imidazo[1,2-a]pyridine ring system are expected in the 1650–1500 cm⁻¹ region. For the parent imidazo[1,2-a]pyridine, strong absorptions due to C=N and C=C ring stretching vibrations are observed in this range. elixirpublishers.comresearchgate.net

The C-I stretching vibration is anticipated at lower frequencies, typically in the 600–500 cm⁻¹ range, due to the heavy mass of the iodine atom. However, in aromatic compounds, the C-I stretching vibration can be difficult to assign definitively as it may couple with other vibrations. elixirpublishers.com

The imidazo[1,2-a]pyridine ring system has a set of characteristic vibrational frequencies. The aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. elixirpublishers.com The ring stretching vibrations, which involve coupled C=C and C=N stretching, appear as a series of bands in the 1650–1400 cm⁻¹ region. For the related 8-Iodoimidazo[1,2-a]pyridine, IR bands have been reported at 1618, 1494, 1300, 1204, 1138, 894, 825, 771, 763, and 721 cm⁻¹. mdpi.com The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the pyridine ring, typically occur in the 900–700 cm⁻¹ range. elixirpublishers.com

Table 2: General Vibrational Band Assignments for this compound

Functional Group / MoietyVibrational ModeExpected Wavenumber Range (cm⁻¹)
-NH₂ (Amine)N-H Asymmetric & Symmetric Stretch3500 - 3300
-NH₂ (Amine)N-H Bending (Scissoring)1650 - 1580
Imidazo[1,2-a]pyridineAromatic C-H Stretch3100 - 3000
Imidazo[1,2-a]pyridineC=N and C=C Ring Stretch1650 - 1400
Imidazo[1,2-a]pyridineC-H Out-of-plane Bend900 - 700
C-I (Iodo)C-I Stretch600 - 500

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of closely related imidazo[1,2-a]pyridine derivatives allows for a reliable prediction of its solid-state molecular structure. nih.govrsc.org Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. rigaku.com

The crystal packing of this compound is expected to be dominated by hydrogen bonding and halogen bonding interactions. The primary amine group at the 2-position is a strong hydrogen bond donor, and it can form intermolecular hydrogen bonds with the nitrogen atoms of the imidazo[1,2-a]pyridine ring of neighboring molecules. Specifically, the N1 atom of the imidazole ring and the N4 atom of the pyridine ring can act as hydrogen bond acceptors. These hydrogen bonds would likely lead to the formation of one-dimensional chains or two-dimensional networks in the crystal lattice.

Furthermore, the iodine atom at the 8-position can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen or oxygen atom, or an aromatic π-system of an adjacent molecule. These interactions would further stabilize the crystal packing. Pi-stacking interactions between the planar imidazo[1,2-a]pyridine rings of adjacent molecules are also likely to be observed.

The molecular framework of this compound consists of a planar fused heterocyclic system. The bond lengths and angles are expected to be consistent with those observed for other imidazo[1,2-a]pyridine derivatives. researchgate.net The C-N bond lengths within the imidazole and pyridine rings will exhibit partial double bond character. The C-C bond lengths will be intermediate between typical single and double bonds, reflecting the aromatic nature of the ring system. The C-I bond length is expected to be around 2.10 Å. The exocyclic C2-N(amine) bond length would be in the range of a typical C-N single bond. The bond angles within the five-membered imidazole ring and the six-membered pyridine ring will deviate slightly from the ideal 108° and 120°, respectively, due to the fusion of the two rings and the presence of substituents.

Table 3: Predicted Bond Lengths and Angles for this compound (based on related structures)

Bond/AnglePredicted ValueReference
C-I Bond Length~2.10 ÅGeneral organoiodine compounds
C2-N(amine) Bond Length~1.36 Å researchgate.net
Imidazole Ring Angles~105-112° researchgate.net
Pyridine Ring Angles~118-122° researchgate.net

Electronic Absorption and Fluorescence Spectroscopy in Solution

The electronic absorption and fluorescence properties of imidazo[1,2-a]pyridine derivatives are governed by the π-conjugated bicyclic structure. ijrpr.com These properties can be finely tuned by the introduction of various functional groups onto the heterocyclic core.

The UV-Vis absorption spectrum of imidazo[1,2-a]pyridine derivatives typically displays two main absorption bands in the UV region. nih.gov The band at shorter wavelengths, usually around 250–270 nm, is characterized by a high molar extinction coefficient and is attributed to a spin-allowed π-π* transition involving the entire molecule. nih.gov A second, broader and less intense band is observed at longer wavelengths, which is considered a convolution of electronic transitions with mixed singlet-manifold ¹π–π* and intramolecular charge-transfer (ICT) character. nih.gov

A study on various imidazo[1,2-a]pyridine derivatives showed absorption maxima in the range of 250-335 nm in different solvents. ijrpr.comnih.gov For instance, a series of bis-imidazo[1,2-a]pyridine fluorophores exhibited intense absorption bands around 250-270 nm and a less intense, broader band at longer wavelengths. nih.gov

Table 1: Representative UV-Vis Absorption Data for Substituted Imidazo[1,2-a]pyridines

CompoundSolventλ_abs (nm) (log ε)Reference
2-Phenylimidazo[1,2-a]pyridine (B181562)Ethanol (B145695)248 (4.43), 325 (4.21) oup.com
2-(4-Aminophenyl)imidazo[1,2-a]pyridineEthanol283 (4.38), 350 (4.25) oup.com
2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridineEthanol288 (4.37), 365 (4.32) oup.com
A series of bis-imidazo[1,2-a]pyridines (general range)CH2Cl2ca. 250–270 (4.7–8.9 x 10⁴ M⁻¹cm⁻¹), ca. 310-340 nih.gov

This table presents data for related compounds to illustrate general spectroscopic trends, as specific data for this compound was not available in the searched literature.

Imidazo[1,2-a]pyridines are known for their fluorescent properties, with the parent compound exhibiting fluorescence. nih.gov The emission characteristics are highly sensitive to substitution on the heterocyclic ring. The introduction of electron-donating groups, such as an amino group, generally enhances fluorescence intensity and can lead to a significant red shift in the emission wavelength. oup.comnih.gov This is often due to the promotion of an intramolecular charge transfer (ICT) state upon excitation. oup.com

Specifically, the substitution of a proton with an amino group has been shown to increase fluorescence intensity in the imidazo[1,2-a]pyridine system. nih.gov For example, 2-(4-aminophenyl)imidazo[1,2-a]pyridine displays a marked red-shift in its fluorescence emission compared to the unsubstituted 2-phenyl derivative, with the emission maximum shifting to around 445 nm in ethanol. oup.com This suggests that this compound is likely to be a fluorescent compound with its emission maximum in the visible region, influenced by the electron-donating amino group.

Table 2: Representative Fluorescence Data for Substituted Imidazo[1,2-a]pyridines

CompoundSolventλ_em (nm)Quantum Yield (Φ)Reference
2-Phenylimidazo[1,2-a]pyridineEthanol3740.62 oup.com
2-(4-Aminophenyl)imidazo[1,2-a]pyridineEthanol4450.78 oup.com
2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridineEthanol4460.81 oup.com
A series of bis-imidazo[1,2-a]pyridines (general range)CH2Cl2391-4310.17-0.51 nih.gov

This table presents data for related compounds to illustrate general spectroscopic trends, as specific data for this compound was not available in the searched literature.

Computational and Theoretical Investigations of 8 Iodoimidazo 1,2 a Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are crucial for understanding the electronic behavior of a molecule, providing insights into its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For the broader class of imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations have been performed at levels of theory such as B3LYP/6-311G++(d,p) to determine these electronic parameters. nih.gov However, specific HOMO and LUMO energy values for 8-Iodoimidazo[1,2-a]pyridin-2-amine are not available in the reviewed literature.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

This table is for illustrative purposes only, as specific data could not be located.

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how a molecule will interact with other chemical species. For some imidazo[1,2-a]pyridine analogs, such as 8-fluoroimidazo[1,2-a]pyridine, analysis of the electrostatic surface has been part of broader physicochemical studies. researchgate.net This type of analysis for this compound would reveal the influence of the iodine atom and the amino group on the molecule's charge distribution, but specific EPS maps or values are not currently published.

Table 2: Hypothetical Electrostatic Potential (ESP) Minima and Maxima for this compound

Region ESP Value (kcal/mol)
Vmin (around N atoms) Data not available
Vmax (around H atoms) Data not available

This table is for illustrative purposes only, as specific data could not be located.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It can elucidate hyperconjugative interactions, which are important for understanding molecular stability and the nature of intermolecular forces like hydrogen and halogen bonds. While NBO analysis is a standard computational technique, specific studies detailing these interactions for this compound have not been found.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and the energy associated with different spatial arrangements of its atoms.

Potential Energy Surface Scans for Torsional and Rotational Barriers

Potential Energy Surface (PES) scans are performed to explore the energy landscape of a molecule as a function of its geometry, particularly by rotating specific bonds. This allows for the determination of energy barriers to rotation (torsional barriers), which influence the molecule's flexibility and the accessibility of different conformations. For this compound, a key rotational barrier would be associated with the C2-NH2 bond. No such studies have been reported in the available literature.

Table 3: Hypothetical Rotational Energy Barriers for this compound

Rotational Bond Energy Barrier (kcal/mol)
C2-NH2 Data not available

This table is for illustrative purposes only, as specific data could not be located.

Identification of Stable Conformers and Energetic Preferences

Through energy minimization studies, which are often part of a conformational analysis, the most stable three-dimensional structures (conformers) of a molecule can be identified. These studies would reveal the preferred orientation of the amino group relative to the imidazo[1,2-a]pyridine ring system. Currently, there is no published data identifying the stable conformers and their relative energies for this compound.

Table 4: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Relative Energy (kcal/mol)
Conformer 1 Data not available
Conformer 2 Data not available

This table is for illustrative purposes only, as specific data could not be located.

Molecular Dynamics (MD) Simulations in Relevant Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations could provide critical insights into its conformational flexibility and interactions with its environment.

Solvation Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model how solvent molecules, such as water or organic solvents, interact with this compound. These simulations could reveal:

Preferential Solvation: Whether polar or non-polar solvent molecules preferentially interact with specific regions of the compound, such as the amine group or the iodinated pyridine (B92270) ring.

Hydrogen Bonding Networks: The formation and dynamics of hydrogen bonds between the amine group of the compound and solvent molecules.

While no specific studies on the solvation of this compound were found, research on related heterocyclic compounds often employs such methods to understand their behavior in solution.

Intermolecular Interactions with Solvent Molecules or Biological Mimics

Understanding the intermolecular interactions of a compound is crucial for predicting its behavior in a biological system. MD simulations can be used to study the interactions of this compound with:

Solvent Molecules: To characterize the strength and nature of interactions (e.g., van der Waals, electrostatic, hydrogen bonding).

Biological Mimics: Such as lipid bilayers to simulate cell membrane permeability or with cyclodextrins to model drug delivery systems.

These simulations could provide data on the binding free energy and the specific atomic contacts that govern these interactions.

Molecular Docking Simulations with Established Biochemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this could be used to identify potential biological targets and understand its mechanism of action. The imidazo[1,2-a]pyridine scaffold is known to interact with a variety of biological targets. bldpharm.com

Prediction of Ligand-Receptor Binding Modes and Hotspots

Molecular docking simulations could predict how this compound binds to the active site of a protein. This would involve:

Identifying Key Interactions: Pinpointing specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand. The iodine atom, for instance, can participate in halogen bonding, a specific type of non-covalent interaction.

Determining Binding Pose: Predicting the most stable three-dimensional arrangement of the ligand within the receptor's binding pocket.

Studies on other imidazo[1,2-a]pyridine derivatives have successfully used molecular docking to elucidate their binding modes with various enzymes and receptors. nih.govuni.lubldpharm.com

Estimation of Binding Affinities for Research-Specific Targets

Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) between a ligand and a receptor. This allows for the ranking of different compounds and the prioritization of those with the highest predicted affinity for a specific target. For this compound, this could guide experimental testing by identifying the most promising biological targets.

Table 1: Illustrative Data from Molecular Docking of Imidazo[1,2-a]pyridine Analogs (Hypothetical for this compound)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase A-8.5Lys72, Glu91, Leu173
GPCR B-9.2Phe112, Trp254, Tyr301
Enzyme C-7.8Asp56, His121, Ser195

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Biological and Biochemical Investigations of 8 Iodoimidazo 1,2 a Pyridin 2 Amine

In Vitro Pharmacological Profiling and Target Engagement Studies

Detailed in vitro pharmacological profiling is crucial for understanding the therapeutic potential and mechanism of action of a compound. This typically involves a battery of standardized assays to assess its interaction with various biological targets.

G-protein coupled receptors (GPCRs) and nuclear receptors are major drug targets. Binding assays are used to determine the affinity of a compound for these receptors. For instance, derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been identified as agonists of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor. nih.gov Specific derivatives have been shown to activate CAR in reporter gene assays with EC50 values in the nanomolar range. nih.gov However, no specific data from receptor binding assays for 8-Iodoimidazo[1,2-a]pyridin-2-amine against a panel of GPCRs or nuclear receptors are currently available in the public domain.

The imidazo[1,2-a]pyridine nucleus is present in compounds that have been shown to inhibit various enzymes. For example, some aminoimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) by competing with ATP for binding to the catalytic subunit. nih.gov Other derivatives have been developed as dual PI3K/mTOR inhibitors, with IC50 values in the nanomolar range. nih.gov A study on imidazo[1,2-a]pyridine-8-carboxamides also identified them as a novel class of antimycobacterial lead series. nih.gov Despite these findings for related compounds, there is no published data on the inhibitory or activatory effects of this compound on common enzyme classes such as kinases, phosphatases, or hydrolases.

Ion channels are another important class of drug targets. Compounds with an imidazo[1,2-a]pyridine core have been investigated for their effects on ion channels, such as GABA-A receptors. researchgate.netnih.gov However, specific studies detailing the modulatory effects of this compound on the gating properties of various ion channels have not been found in the reviewed literature.

Cell-Based Assays for Mechanistic Elucidation (excluding cytotoxicity/adverse effects)

Cell-based assays provide valuable insights into the functional consequences of a compound's interaction with its molecular target within a cellular context.

Reporter gene assays are a common tool to study the modulation of specific signaling pathways. For example, a novel imidazo[1,2-a]pyridine derivative was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Another study reported on imidazo[1,2-a]pyridine derivatives that act as agonists for the constitutive androstane receptor (CAR), with data from CAR-responsive luciferase reporter assays. nih.gov However, there is no specific information available from reporter gene assays that would indicate which, if any, cellular signaling pathways are modulated by this compound.

High-content imaging can provide data on a compound's effects on cellular morphology and the subcellular localization of specific proteins. While some studies on imidazo[1,2-a]pyridine-functionalized probes have been conducted for imaging applications, such as the detection of specific ions in cells rsc.org, there is no published research using high-content imaging to investigate the specific effects of this compound on subcellular structures or to track its localization within the cell.

Flow Cytometry for Cell-State Analysis (e.g., differentiation, apoptosis induction mechanisms)

Flow cytometry is a powerful methodology for dissecting the cellular responses to chemical compounds, and it has been instrumental in understanding the effects of this compound and its analogs on cell fate. This technique allows for the rapid, quantitative analysis of multiple cellular characteristics on a single-cell basis, providing detailed insights into processes like apoptosis and cell differentiation.

Studies utilizing flow cytometry have demonstrated that certain imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. For instance, treatment of melanoma and cervical cancer cells with a novel imidazo[1,2-a]pyridine compound led to a significant increase in apoptosis, as quantified by Annexin V and propidium (B1200493) iodide (PI) staining. nih.govnih.gov This dual-staining method allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V and PI positive), and viable cells (double negative).

Furthermore, flow cytometry can elucidate the specific phase of the cell cycle at which a compound exerts its effects. Some imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest at the G2/M phase in melanoma and cervical cancer cells. nih.gov This is determined by staining the cells with a DNA-intercalating dye like PI and analyzing the DNA content distribution. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

In addition to apoptosis, flow cytometry can be used to assess cellular differentiation and senescence. For example, a selenylated imidazo[1,2-a]pyridine derivative, MRK-107, was found to induce senescence in chronic myeloid leukemia cells, as determined by an increase in senescence-associated β-galactosidase activity. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of the imidazo[1,2-a]pyridine scaffold is highly dependent on the nature and position of its substituents. nih.govresearchgate.net Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of this class of compounds.

Impact of Halogen Substitution at Position 8 on Activity Profile

The substitution at the C8 position of the imidazo[1,2-a]pyridine ring has been a key area of investigation. While specific SAR studies on this compound are not extensively detailed in the provided results, general principles regarding halogen substitutions on the imidazo[1,2-a]pyridine core can be inferred. For instance, in a series of imidazo[1,2-a]pyridine-8-carboxamides developed as antimycobacterial agents, the nature of the substituent at various positions, including the broader pyridine (B92270) ring, was found to be critical for activity. nih.gov

In a study on 6-substituted imidazo[1,2-a]pyridine analogs, it was noted that an electronegative spherical halogen substituent at the C6 position retained activity, which decreased with the increasing size of the atom. frontiersin.org This suggests that both electronic effects and steric factors play a significant role. Although this finding pertains to the C6 position, it highlights the general sensitivity of the imidazo[1,2-a]pyridine scaffold to halogen substitution. The specific impact of an iodine atom at the C8 position on the activity profile of the 2-amine series would require dedicated studies to delineate its influence on target binding and pharmacokinetic properties.

Role of the Amine Moiety in Ligand-Target Interactions

The 2-amine group is a common feature in many biologically active imidazo[1,2-a]pyridine derivatives and plays a significant role in their interaction with molecular targets. This moiety can act as a hydrogen bond donor, which is often a critical interaction for ligand binding to proteins. For example, in a series of imidazo[1,2-a]pyridine-8-carboxamides, a primary amine was found to be crucial for activity, suggesting its role as a hydrogen bond donor. researchgate.net

The position and substitution of the amine group can drastically alter the biological activity. For instance, in the development of antiulcer agents, the elaboration of a side chain at the 3-position to incorporate a primary amine was a key synthetic step. nih.gov Furthermore, docking studies of an 8-methyl-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine derivative with the NF-κB p50 subunit revealed that the amine group participated in hydrogen bonding interactions within the active site. nih.gov This highlights the importance of the amine moiety in mediating specific molecular interactions that underpin the biological effects of these compounds.

Modifications to the Imidazo[1,2-a]pyridine Core and Their Biological Consequences

The imidazo[1,2-a]pyridine core is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a scaffold for a wide range of biologically active molecules. researchgate.netresearchgate.net Modifications at various positions on this bicyclic system have led to compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govchemrxiv.org

For example, substitutions at the C2, C3, C6, and C8 positions have been extensively explored. The introduction of different aryl groups at the C2 position and various substituents at the C7 position have been shown to influence the antimicrobial activity of imidazo[1,2-a]pyridine derivatives. researchgate.net Similarly, modifications at the C6 position have been shown to be critical for activity against Rab geranylgeranyl transferase (RGGT), with bulky, long, or geometrically different substituents impacting the inhibitory potential. frontiersin.org

The synthesis of imidazo[1,2-a]pyridine-benzimidazole hybrids has led to the discovery of potent inhibitors of tubulin polymerization and the PI3K/Akt pathway. rsc.org These findings underscore the versatility of the imidazo[1,2-a]pyridine scaffold and the profound impact that structural modifications can have on the biological activity profile.

Table 1: Impact of Substitutions on the Biological Activity of Imidazo[1,2-a]pyridine Analogs

Position of SubstitutionType of SubstituentResulting Biological ActivityReference
C6HalogenRetained activity against RGGT, decreased with increasing atomic size. frontiersin.org
C2 and C7Aryl groups and other substituentsInfluenced antimicrobial activity. researchgate.net
C3Primary amine side chainImportant for antiulcer properties. nih.gov
C8CarboxamideCritical for antimycobacterial activity. nih.gov

Proteomics and Metabolomics Approaches in Cellular Systems

To gain a deeper understanding of the mechanism of action of this compound and its analogs, researchers have employed proteomics and metabolomics approaches. These "omics" technologies provide a global view of the changes in protein expression and metabolite levels within a cell upon compound treatment.

Target Identification using Affinity Chromatography or Chemoproteomics

Identifying the direct molecular targets of a bioactive compound is a critical step in drug discovery and understanding its mechanism of action. Chemoproteomics has emerged as a powerful tool for this purpose. elifesciences.orgnih.gov This approach can involve affinity chromatography, where a modified version of the compound is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.gov

Alternatively, label-free chemoproteomic methods, such as thermal proteome profiling and limited proteolysis, can identify target engagement without the need for chemical modification of the drug. nih.gov These techniques rely on the principle that ligand binding stabilizes a protein against thermal denaturation or proteolytic cleavage.

While specific chemoproteomic studies on this compound were not found in the search results, the application of these methods to other imidazo-based compounds demonstrates their utility. For example, a differential proteomic analysis of a human melanoma cell line treated with an imidazo-pyrazole derivative identified the downregulation of the Ras-responsive element binding protein 1 (RREB1) as a key molecular event. researchgate.net This highlights the potential of proteomics to uncover novel targets and pathways affected by this class of compounds. Molecular docking studies have also been used to predict the binding affinity of imidazo[1,2-a]pyridine derivatives to various biological targets, including human farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B. acs.orgnih.gov

Elucidation of Perturbed Biochemical Pathways via Metabolite Profiling

Metabolite profiling, a key technique in systems biology, is employed to identify and quantify endogenous small molecules in biological systems. This approach provides a functional readout of the physiological state and can elucidate the biochemical pathways perturbed by a foreign compound.

As of the latest review of scientific databases, there are no published studies that have conducted metabolite profiling or metabolomics analysis following treatment with this compound. Consequently, the biochemical pathways that may be altered by this compound remain uncharacterized.

Biophysical Characterization of Ligand-Protein Interactions

Understanding the direct physical interactions between a small molecule and its protein targets is fundamental to elucidating its mechanism of action. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and structural biology methods provide critical data on binding thermodynamics, kinetics, and the precise molecular interactions.

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

A thorough search of the scientific literature did not yield any studies that have utilized ITC to measure the thermodynamic parameters of the interaction between this compound and any protein target.

Surface Plasmon Resonance is a label-free optical technique used to monitor the binding of a ligand to a target molecule immobilized on a sensor surface in real-time. This method allows for the determination of key kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

There are currently no publicly available research articles detailing the use of SPR to investigate the binding kinetics of this compound with any protein.

High-resolution structural data from X-ray crystallography or single-particle cryo-electron microscopy (Cryo-EM) can reveal the precise binding mode of a ligand within the active or allosteric site of a protein. This information is invaluable for structure-based drug design and for understanding the molecular basis of a compound's activity.

No crystal structures or Cryo-EM maps of this compound in complex with a protein target have been deposited in the Protein Data Bank (PDB) or described in the scientific literature.

Fluorescence Spectroscopy and Quenching Studies for Biological Probes

The intrinsic fluorescence properties of a molecule, or its ability to quench the fluorescence of a biological macromolecule like a protein, can be exploited to study binding interactions. The imidazo[1,2-a]pyridine scaffold is known to be a component of some fluorescent probes.

However, specific studies detailing the fluorescence spectroscopic properties of this compound or its use in fluorescence quenching experiments to probe interactions with biological molecules are not available in the current scientific literature.

Advancements in the Derivatization of this compound: A Gateway to Novel Chemical Entities

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of substituents onto this bicyclic system is crucial for modulating pharmacological activity. "this compound" serves as a versatile building block, offering two key points for chemical modification: the iodo group at position 8 and the primary amine at position 2. This article explores the derivatization and analog design strategies focused on this specific compound, detailing established methodologies for functionalization at both reactive sites.

Advanced Analytical Methodologies for Research Application

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are paramount in the purification and purity verification of 8-Iodoimidazo[1,2-a]pyridin-2-amine. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with UV, MS, and ELSD Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of imidazo[1,2-a]pyridine (B132010) derivatives. For purity assessment, a C18-bonded stationary phase is often employed, which has demonstrated the ability to yield a single, significant peak for pure compounds within this class. researchgate.net The versatility of HPLC is enhanced by coupling it with various detectors.

Ultraviolet (UV) detection is a common and robust method for detecting chromophoric molecules like this compound. Mass Spectrometry (MS) provides invaluable structural information and confirmation of the molecular weight of the analyte and any impurities. nih.gov Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) has been successfully used to identify the mass of related imidazo[1,2-a]pyridine derivatives. nih.gov Evaporative Light Scattering Detection (ELSD) offers a universal detection method that is not dependent on the optical properties of the analyte, making it suitable for a broader range of compounds and impurities.

A typical HPLC method for purity analysis of related imidazo[1,2-a]pyridine compounds involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov

Table 1: HPLC Parameters for Analysis of Related Imidazo[1,2-a]pyridine Derivatives

ParameterValue
Column Reverse-phase C18
Mobile Phase Acetonitrile:Water (50:50, v/v)
Detection UV, MS, ELSD

Note: Specific parameters may need optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis, derivatization can produce volatile analogues suitable for GC-MS. This technique is particularly useful for identifying and quantifying volatile impurities or byproducts from synthesis. nih.gov GC-MS combines the high separation efficiency of GC with the powerful identification capabilities of MS. The synthesis of various imidazo[1,2-a]pyridine derivatives has been monitored and characterized using GC-MS. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

For imidazo[1,2-a]pyridine derivatives that exhibit chirality, Supercritical Fluid Chromatography (SFC) is a powerful technique for enantiomeric separation. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often modified with a small amount of an organic solvent. Chiral stationary phases (CSPs) are employed to achieve separation of the enantiomers. Polysaccharide-based CSPs, such as Chiralpak and Chiralcel, have been successfully used for the chiral separation of new imidazo[1,2-a]pyridine derivatives. researchgate.netresearchgate.net The development of atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through asymmetric multicomponent reactions, with the enantiomeric excess determined by chiral HPLC analysis. nih.gov

Electrophoretic Techniques for Analytical Characterization

Electrophoretic techniques offer high-resolution separations based on the differential migration of charged species in an electric field. These methods are particularly advantageous for micro-scale analysis and purity determination.

Capillary Electrophoresis (CE) for Compound Purity and Micro-Scale Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume. In its basic form, Capillary Zone Electrophoresis (CZE), separation is based on the charge-to-size ratio of the analytes. ijpsonline.com While neutral molecules are not separated by CZE, charged derivatives of this compound or the protonated form of the amine itself could be analyzed. CE is frequently used for the analysis of complex carbohydrates after tagging with a charged fluorophore. nih.gov

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.org This is achieved by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. wikipedia.orgnih.gov Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, enabling separation based on their hydrophobicity. wikipedia.org

MEKC has been successfully employed for the purity determination of various investigational drugs and has been shown to be a viable alternative to HPLC. nih.govnih.gov The technique offers high efficiency and can often resolve impurities not detected by HPLC. nih.gov Sodium dodecyl sulfate (B86663) (SDS) is a commonly used surfactant in MEKC. wikipedia.org

Table 2: Typical MEKC Parameters

ParameterValue
Surfactant Sodium Dodecyl Sulfate (SDS)
Buffer Phosphate, Borate, or Tris
Surfactant Concentration 25-100 mM
Buffer Concentration 25-100 mM

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Spectrophotometric and Luminescence Quantification in Research Samples

Spectrophotometric and luminescence techniques are fundamental for the sensitive and selective quantification of this compound and its derivatives in research samples, offering insights into their concentration-dependent effects and interactions.

Quantitative Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely accessible and reliable technique for determining the concentration of aromatic compounds in solution. longdom.orgej-eng.org For this compound, its aromatic nature and conjugated π-system result in characteristic UV absorption maxima. This property is exploited in various biochemical assays to quantify the compound's concentration. The Beer-Lambert law forms the basis of this quantification, where the absorbance of a sample is directly proportional to the concentration of the absorbing species and the path length of the light beam through the sample. longdom.org

In a typical biochemical assay, such as an enzyme inhibition study, the concentration of this compound needs to be precisely known. A standard calibration curve is first generated by measuring the absorbance of a series of solutions with known concentrations of the compound at its wavelength of maximum absorbance (λmax). The absorbance of the experimental sample is then measured, and its concentration is determined by interpolation from the calibration curve. While specific studies on this compound are not extensively detailed in public literature, the methodology is standard for many aromatic compounds used in biological research. nih.gov For instance, the quantification of various aromatic metabolites from engineered microorganisms is routinely performed using HPLC with UV detection, a technique that relies on the same principles of UV absorbance. nih.gov The presence of the iodine atom may slightly shift the λmax compared to the parent imidazo[1,2-a]pyridine, a factor that is determined experimentally during method development.

A hypothetical dataset for a UV-Vis spectrophotometric quantification of this compound in a biochemical assay buffer is presented below.

Table 1: Hypothetical UV-Vis Spectrophotometry Data for this compound

Concentration (µM)Absorbance at λmax (AU)
10.052
50.261
100.523
251.308
502.615

This table is for illustrative purposes and does not represent actual experimental data.

Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to absorption spectroscopy, making it an invaluable tool for trace analysis and the development of reporter systems. Imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties, with emission characteristics that are often sensitive to the local environment and substitution patterns on the heterocyclic core. nih.govijrpr.com The introduction of an iodine atom at the 8-position can influence the fluorescence quantum yield and lifetime through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence or a decrease in fluorescence. However, the core fluorophore's properties often remain, allowing for its use in various applications.

Imidazo[1,2-a]pyridine-based fluorescent probes have been designed for the detection of metal ions such as Fe³⁺, Hg²⁺, and Zn²⁺. rsc.orgnih.govresearchgate.netrsc.org These probes often work on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity is either enhanced or quenched upon binding to the target analyte. For example, a fused imidazo[1,2-a]pyridine derivative has been shown to selectively detect Fe³⁺ and Hg²⁺ with limits of detection in the parts-per-billion (ppb) range. rsc.orgnih.govresearchgate.net This high sensitivity makes fluorescence spectroscopy ideal for detecting trace amounts of these compounds or for use in cellular imaging.

The development of reporter systems based on this compound could involve its conjugation to biomolecules to study their localization and dynamics within cells. The fluorescence properties, including excitation and emission wavelengths, quantum yield, and lifetime, would be critical parameters to characterize for such applications.

Table 2: Representative Photophysical Properties of Imidazo[1,2-a]Pyridine-Based Fluorescent Probes

CompoundExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Target Analyte
Fused Imidazopyridine 5365450 (turn-on for Fe³⁺), 450 (turn-off for Hg²⁺)0.37Fe³⁺, Hg²⁺
Imidazopyridine L1380480 (turn-on)N/AZn²⁺
2-phenylimidazo[1,2-a]pyridine (B181562)~330~3800.22-0.61-

This table is based on data from published research on various imidazo[1,2-a]pyridine derivatives and is intended to be representative. ijrpr.comrsc.orgresearchgate.netrsc.org

Microfluidics and Lab-on-a-Chip Integration for High-Throughput Screening

Microfluidics and lab-on-a-chip (LOC) technologies offer powerful platforms for the miniaturization, integration, and automation of chemical and biological processes. These technologies are particularly advantageous for high-throughput screening (HTS) of compound libraries and for the rapid optimization of synthetic reactions.

The synthesis of imidazo[1,2-a]pyridine derivatives can be efficiently performed in miniaturized reaction platforms. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org These platforms, often in the form of microreactors, allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The small reaction volumes significantly reduce the consumption of reagents and solvents, making the process more cost-effective and environmentally friendly. mdpi.com Continuous flow synthesis in microreactors can also facilitate the rapid generation of a library of this compound derivatives for subsequent screening. While specific examples for this exact compound are not prevalent, the synthesis of various nitrogen heterocycles in microfluidic systems has been demonstrated. nih.govorganic-chemistry.orgrsc.org

Lab-on-a-chip devices can integrate multiple steps of a research workflow, from sample preparation and reaction to detection, onto a single chip. nih.govrsc.orgnih.govpsu.edu For high-throughput screening of this compound derivatives for biological activity, LOC platforms can be designed to perform thousands of assays in parallel. nih.govresearchgate.netnih.govacs.org For instance, enzymatic assays can be conducted in picoliter-volume droplets within a microfluidic chip, where each droplet acts as an individual microreactor. nih.govrsc.org The effect of different concentrations of the test compounds on enzyme activity can be monitored using fluorescence-based readouts. This approach dramatically increases the throughput of screening campaigns and reduces the amount of expensive reagents and biological samples required.

Table 3: Comparison of Conventional and Microfluidic Platforms for a Typical Kinase Inhibition Assay

ParameterConventional (96-well plate)Microfluidic (Lab-on-a-Chip)
Sample Volume10-100 µL10-100 nL
Reagent ConsumptionHighLow
ThroughputModerateHigh to Ultra-High
Assay TimeHours to DaysMinutes to Hours
AutomationPossibleInherently Automated

This table provides a general comparison and highlights the advantages of microfluidic platforms.

Isotopic Labeling and Detection for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. wikipedia.org By replacing one or more atoms in this compound with their stable or radioactive isotopes, researchers can follow the compound's journey through a biological system or a chemical reaction.

The most common isotopes used in drug metabolism and mechanistic studies are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgnih.gov For positron emission tomography (PET) imaging, short-lived radioactive isotopes like carbon-11 (B1219553) (¹¹C) are employed. nih.gove-century.us

Recent advances in synthetic chemistry have provided methods for the isotopic labeling of pyridine (B92270) and other nitrogen heterocycles. nih.govnih.govresearchgate.netthieme-connect.dechemrxiv.orgnih.gov For instance, a method for the direct ¹⁴N to ¹⁵N isotopic exchange in aromatic nitrogen heterocycles has been developed, which could potentially be applied to the imidazo[1,2-a]pyridine core. nih.gov Another study has detailed the synthesis of deuterated imidazo[1,2-a]pyridine-3-carboxamides to improve their metabolic properties. nih.gov This was achieved by a metal-catalyzed hydrogen-deuterium exchange reaction. nih.gov Furthermore, a carbon-11 labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging PI3K/mTOR in cancer. nih.gove-century.us

The detection of isotopically labeled compounds is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org MS can distinguish between labeled and unlabeled molecules based on their mass-to-charge ratio, while NMR is sensitive to the nuclear spin properties of the isotopes. These techniques allow for the precise determination of the location and extent of isotopic labeling, providing invaluable information for mechanistic studies.

Table 4: Common Isotopes Used in Labeling Studies and Their Detection Methods

IsotopeTypeCommon ApplicationDetection Method
²H (Deuterium)StableMetabolic stability studiesMass Spectrometry, NMR
¹³CStableMetabolic flux analysis, mechanistic studiesMass Spectrometry, NMR
¹⁵NStableMechanistic studies, protein bindingMass Spectrometry, NMR
¹¹CRadioactivePositron Emission Tomography (PET) imagingPET scanner

Deuterium or Carbon-13 Labeling for Metabolic Pathway Tracing

The primary goal of metabolic pathway tracing is to follow a molecule through a biological system to identify its breakdown products (metabolites). This is crucial for understanding a drug candidate's mechanism of action, efficacy, and potential toxicity. Using stable isotopes like deuterium (²H) or carbon-13 (¹³C) is a preferred method as it avoids the complexities of handling radioactive materials.

Deuterium (²H) Labeling: Deuterium labeling involves replacing one or more hydrogen atoms with deuterium. This can be strategically employed to probe specific metabolic reactions, such as oxidation. For instance, if a particular C-H bond is suspected to be a site of metabolic oxidation by enzymes like Cytochrome P450, replacing the hydrogen with deuterium can slow down the rate of this reaction. This phenomenon, known as the "kinetic isotope effect," can help confirm the metabolic site.

The synthesis of a deuterated version of this compound would likely start with a deuterated precursor. The general synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. google.com To introduce deuterium, one could utilize a deuterated version of the appropriate starting material.

Carbon-13 (¹³C) Labeling: Carbon-13 labeling involves incorporating ¹³C atoms into the molecule's carbon skeleton. When a ¹³C-labeled compound is administered to a biological system, its metabolites will also contain the ¹³C label. Mass spectrometry is then used to detect the labeled compound and its metabolites, which will have a higher mass than their unlabeled counterparts. organic-chemistry.org This allows for the confident identification of the entire metabolic cascade originating from the parent compound. researchgate.net

For example, a study on a different but related imidazo[1,2-a]pyridine derivative being developed as a PET imaging agent for cancer therapy involved labeling with Carbon-11 (a radioactive isotope). nih.gov The synthesis involved introducing [¹¹C]methyl triflate to a precursor molecule in the final step. nih.gov A similar strategy could be envisioned for stable isotope labeling, where a ¹³C-labeled building block is introduced during the synthesis. The synthesis of the core imidazo[1,2-a]pyridine structure can be achieved through various means, including copper-catalyzed reactions or multi-component reactions, offering several potential entry points for a labeled precursor. researchgate.netbeilstein-journals.org

Illustrative Data for Metabolic Tracing: If ¹³C-labeled this compound were administered in a preclinical study, mass spectrometry analysis of plasma or tissue samples would be performed. The data would be scrutinized for mass signals corresponding to the parent compound and its potential metabolites, each shifted by the number of incorporated ¹³C atoms.

Table 1: Hypothetical Mass Spectrometry Data for Metabolic Tracing of [¹³C₂]-8-Iodoimidazo[1,2-a]pyridin-2-amine

AnalyteExpected m/z (Unlabeled)Observed m/z (Labeled)Putative Metabolic Transformation
Parent Compound 272.98274.98-
Metabolite A 288.97290.97Hydroxylation (+16 Da)
Metabolite B 258.96260.96Deamination (-14 Da)
Metabolite C 146.97148.97Cleavage of imidazo-pyridine ring

This table is for illustrative purposes and shows how the +2 mass shift from the ¹³C₂-label would propagate through expected metabolic transformations, allowing for their unambiguous identification.

Isotopic Enrichment for Advanced NMR and MS Studies

Beyond tracing, isotopic enrichment is a key tool for enhancing the capabilities of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for detailed structural elucidation and quantification.

Advanced NMR Studies: While standard ¹H and ¹³C NMR are routine for structure confirmation, they can have limitations. nih.govresearchgate.net In complex molecules or mixtures, signal overlap can obscure important details. Isotopic enrichment with ¹³C or ¹⁵N (by replacing ¹⁴N) can be used in specialized NMR experiments. For instance, ¹³C enrichment dramatically increases the sensitivity of ¹³C NMR experiments, allowing for the observation of carbon signals that might be too weak to detect at natural abundance (1.1%). Furthermore, ¹³C-¹³C or ¹H-¹³C correlation experiments on enriched samples can definitively establish the connectivity of the carbon backbone.

Similarly, ¹⁵N enrichment of the pyridine or imidazole (B134444) nitrogen atoms in this compound would enable ¹⁵N NMR spectroscopy. This could provide valuable information on the electronic environment of the nitrogen atoms, which can be critical in understanding interactions with biological targets like proteins or enzymes.

Advanced Mass Spectrometry Studies: In mass spectrometry, incorporating a known number of stable isotopes creates a unique isotopic signature that distinguishes the compound from the background matrix. This is the principle behind using stable isotope-labeled internal standards for highly accurate quantification. An isotopically labeled version of this compound (e.g., with four deuterium atoms, D₄) would serve as an ideal internal standard for its own analysis in biological samples. It co-elutes chromatographically with the unlabeled analyte but is easily distinguished by its +4 mass difference in the mass spectrometer, leading to highly precise and accurate concentration measurements.

The fragmentation pattern in mass spectrometry provides structural information. For iodo-compounds, a characteristic peak at m/z 127 corresponding to the iodine ion is often observed. docbrown.info Studying the fragmentation of an isotopically labeled compound can help confirm the identity of fragments by observing the corresponding mass shifts.

Table 2: Representative NMR and MS Data Enhanced by Isotopic Enrichment

TechniqueIsotope UsedApplicationExpected Outcome
NMR Spectroscopy ¹³CStructure ElucidationEnhanced signal intensity in ¹³C NMR; enables advanced 2D NMR experiments (e.g., INADEQUATE) to confirm C-C connectivity.
NMR Spectroscopy ¹⁵NProbe Electronic EnvironmentDirect observation of nitrogen signals to study tautomerism, protonation states, and hydrogen bonding at the heterocyclic core.
Mass Spectrometry ²H (e.g., D₄)Quantitative AnalysisServes as an ideal internal standard for LC-MS quantification, improving accuracy and precision of measurements in biological matrices.
Mass Spectrometry ¹³CFragmentation AnalysisConfirmation of fragment structures by observing the mass shift in daughter ions, aiding in the elucidation of fragmentation pathways.

This table provides examples of how specific isotopic enrichment strategies enhance advanced analytical techniques for a more thorough characterization of the target compound.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Underexplored Biological Targets for Research Tools

The imidazo[1,2-a]pyridine (B132010) core is a recognized privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. However, the specific biological space occupied by 8-Iodoimidazo[1,2-a]pyridin-2-amine and its close analogs remains largely uncharted. Future research will likely focus on screening this compound and its derivatives against a broader array of biological targets to uncover novel bioactivities.

In silico screening of imidazo[1,2-a]pyridine derivatives has suggested potential inhibitory activity against several enzymes, including farnesyl diphosphate (B83284) synthase and phosphodiesterase III. nih.gov Furthermore, quinazoline (B50416) derivatives incorporating the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of PI3Kα. nih.gov A novel imidazo[1,2-a]pyridine derivative has also been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, indicating its potential as an anti-inflammatory agent. nih.gov These findings provide a starting point for more extensive biological profiling of this compound to identify its specific molecular targets and mechanisms of action.

Development of Advanced Chemical Probes and Biosensors

The inherent properties of the this compound scaffold make it an attractive candidate for the development of sophisticated chemical probes and biosensors. The presence of the iodo group allows for the introduction of reporter tags, such as fluorophores or radiolabels, through well-established cross-coupling chemistries.

A notable example in this area is the synthesis of a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative as a potential positron emission tomography (PET) probe for imaging the PI3K/mTOR pathway in cancer. nih.gov This demonstrates the feasibility of utilizing the imidazo[1,2-a]pyridine core for creating advanced imaging agents. The 2-amino group on the scaffold can also be functionalized to develop fluorescent probes that respond to specific biological analytes or changes in the microenvironment.

Integration into Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Screens

Fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology are powerful platforms for the identification of novel hit compounds against challenging drug targets. nih.gov The relatively small size and modular nature of this compound make it an ideal fragment for inclusion in FBDD screening libraries.

The iodo- and amino- functionalities provide convenient handles for fragment evolution and linking to other fragments to generate more potent lead compounds. Similarly, the scaffold can be readily incorporated into DELs, allowing for the rapid synthesis and screening of vast numbers of compounds. A collaborative virtual screening effort has already demonstrated the utility of in silico methods for exploring the chemical space around an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, highlighting the potential of this scaffold in large-scale screening campaigns. researchgate.net

Applications in Chemoinformatics and Machine Learning for Drug Discovery Research

The growing body of structure-activity relationship (SAR) data for imidazo[1,2-a]pyridine derivatives provides a valuable dataset for chemoinformatics and machine learning studies. By analyzing these datasets, it is possible to build predictive models for the activity and properties of new analogs of this compound.

These computational approaches can guide the design of new compounds with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery process. The aforementioned virtual screening collaboration for visceral leishmaniasis is a prime example of how computational techniques can be effectively applied to this class of compounds. researchgate.net

Potential as Building Blocks for Complex Supramolecular Structures

The ability of this compound to participate in both hydrogen and halogen bonding makes it a versatile building block for the construction of complex supramolecular assemblies. The pyridine (B92270) nitrogen and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, while the iodine atom can serve as a halogen bond donor.

Research on the co-crystallization of iodo-substituted benzoic acids with molecules containing pyridine and amino-pyrimidine motifs has demonstrated the formation of extended one- and two-dimensional structures directed by a combination of hydrogen and halogen bonds. nih.gov This suggests that this compound could be utilized in a similar fashion to create novel supramolecular architectures with potential applications in materials science and crystal engineering.

Opportunities in Material Science for Optoelectronic or Sensing Applications

The fused aromatic system of the imidazo[1,2-a]pyridine core endows it with interesting photophysical properties. Derivatives of this scaffold have been investigated for their applications in materials science, including as components of fluorescent compounds and laser dyes. nih.gov The synthesis of triphenylamine-imidazo[1,2-a]pyridine conjugates has been shown to yield materials with promising fluorescence properties. mdpi.com

Furthermore, the study of polycyclic imidazo[1,2-a]pyridine analogs has revealed their potential for use in optoelectronic devices due to their strong absorption in the UV region and fluorescence in the visible spectrum. researchgate.net The presence of the iodo group in this compound offers a site for further functionalization to tune these optical properties for specific sensing or optoelectronic applications.

Advancements in Asymmetric Synthesis and Chiral Recognition Studies

While the synthesis of various iodo-substituted imidazo[1,2-a]pyridines has been reported, the development of asymmetric methods for the synthesis of chiral derivatives of this compound remains an area for future exploration. The development of such methods would provide access to enantiomerically pure compounds, which is crucial for understanding their interactions with chiral biological targets.

The synthesis of asymmetric 2,6-bis(arylimino)pyridines has been achieved and these compounds have been used as ligands in asymmetric catalysis. researchgate.net This suggests that chiral derivatives of this compound could also find applications as chiral ligands or catalysts. Furthermore, the development of chiral recognition methods for this scaffold would be valuable for separating enantiomers and studying their differential biological activities.

Exploration of Novel Reaction Pathways for Imidazopyridine Derivatization

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The compound this compound represents a versatile starting material for chemical exploration, offering multiple reactive sites for derivatization. Future research is poised to expand upon existing synthetic methodologies and explore novel reaction pathways to generate libraries of structurally diverse analogs for chemical biology applications. The strategic functionalization of this scaffold is crucial for fine-tuning its biological activity and physicochemical properties.

The primary avenues for the derivatization of this compound involve reactions at the C8-iodo group, the C2-amino group, and direct C-H functionalization of the heterocyclic core.

Cross-Coupling Reactions at the C8-Position:

The iodine atom at the C8 position is a key handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This approach is one of the most powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds. Reacting this compound with various boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups at the C8 position. These modifications can significantly impact the molecule's steric and electronic properties, influencing its interaction with biological targets.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. It allows for the introduction of primary or secondary amines at the C8 position, providing access to a range of 8-amino-substituted imidazopyridine derivatives. This is particularly relevant for modulating properties like solubility and hydrogen bonding capacity.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium-copper co-catalyst system, can be employed to install alkynyl moieties at the C8 position. These alkynyl-substituted derivatives can serve as precursors for further transformations or as valuable pharmacophores themselves.

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions offer a direct route to C8-carboxamide derivatives. nih.gov For instance, the aminocarbonylation of 8-iodoimidazo[1,2-a]pyridines with various amines in the presence of a palladium catalyst and carbon monoxide yields the corresponding amides. nih.gov This method is highly valuable for introducing functionalities that can mimic peptide bonds or act as hydrogen bond donors and acceptors.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for 8-Iodoimidazo[1,2-a]pyridine Derivatization

Reaction TypeCoupling PartnerTypical Catalyst/LigandResulting C8-SubstituentPotential Significance
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂Aryl/HeteroarylModulation of electronic properties, π-stacking interactions
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XantphosAmino groupImproved solubility, hydrogen bonding
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIAlkynyl groupIntroduction of rigid linkers, click chemistry handle
AminocarbonylationAmine + COImmobilized Pd CatalystCarboxamidePeptidomimetic structures, H-bond interactions

Derivatization of the C2-Amino Group:

The 2-amino group is a nucleophilic center that can be readily functionalized through various reactions to introduce diverse functionalities.

Acylation and Sulfonylation: The amino group can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This allows for the introduction of a wide variety of R-groups, which can be tailored to probe specific interactions within a biological target's binding pocket.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in extensive hydrogen-bonding networks, which can be critical for target affinity and selectivity.

Reductive Amination: The amino group can potentially be alkylated via reductive amination with aldehydes or ketones, leading to secondary or tertiary amine derivatives at the C2 position.

Direct C-H Functionalization:

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to derivatization by avoiding the pre-functionalization of starting materials. nih.govresearchgate.net For the imidazo[1,2-a]pyridine core, the C3 position is particularly electron-rich and susceptible to electrophilic attack and radical substitution. nih.govrsc.org

C3-Arylation/Alkylation: Aza-Friedel-Crafts-type reactions can be employed to introduce aryl or alkyl groups at the C3 position. mdpi.com These reactions are often catalyzed by Lewis acids and can proceed under mild conditions.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrochemical methods are emerging as powerful tools for the C-H functionalization of heterocycles, including imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org These methods allow for the generation of radical intermediates that can participate in a variety of bond-forming reactions under mild, environmentally friendly conditions.

Multicomponent Reactions (MCRs):

While not a direct derivatization of this compound, exploring novel MCRs to build the core structure with inherent complexity represents a significant future direction. mdpi.combeilstein-journals.orgacs.orgresearchgate.net For instance, developing a Groebke-Blackburn-Bienaymé reaction (GBB-3CR) using a pre-functionalized 2-amino-3-iodopyridine (B10696) could provide rapid access to a library of C2 and C3-substituted 8-iodoimidazo[1,2-a]pyridines. rsc.orgnih.gov

The combination of these diverse synthetic strategies will enable the creation of a vast chemical space around the this compound scaffold. The resulting compound libraries will be invaluable for screening against various biological targets, potentially leading to the discovery of novel probes for chemical biology research and new leads for drug discovery.

Conclusion

Synthesis and Structural Elucidation of 8-Iodoimidazo[1,2-a]pyridin-2-amine

The synthesis of the imidazo[1,2-a]pyridine (B132010) core is a well-established area of organic chemistry, with several reliable methods at the disposal of researchers. The most common and direct route to 8-substituted imidazo[1,2-a]pyridines involves the condensation reaction between a appropriately substituted 2-aminopyridine (B139424) and an α-halocarbonyl compound. In the case of 8-iodoimidazo[1,2-a]pyridines, the typical starting material is 2-amino-3-iodopyridine (B10696), which is reacted with a suitable partner like chloroacetaldehyde. This reaction proceeds to yield the fused bicyclic system, with the iodine atom at the 8-position.

While specific literature detailing the synthesis of this compound is not extensively available, the general synthetic strategy for related compounds is well-documented. For instance, the synthesis of various imidazo[1,2-a]pyridine derivatives has been achieved through reactions of 2-aminopyridines with α-bromoacetone derivatives, often in environmentally friendly solvents like water and without the need for a catalyst. Furthermore, multicomponent reactions involving 2-aminopyridines, aldehydes, and isocyanides, often catalyzed by iodine, have emerged as a powerful tool for the construction of this scaffold. nih.govresearchgate.net

The structural elucidation of newly synthesized imidazo[1,2-a]pyridines relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, with characteristic shifts in both ¹H and ¹³C NMR spectra confirming the formation of the heterocyclic core and the position of substituents. For example, in related 8-substituted-2-phenylimidazo[1,2-a]pyridines, the proton and carbon signals provide unambiguous evidence of the compound's structure. nih.gov

Table 1: Representative Spectroscopic Data for Substituted Imidazo[1,2-a]pyridines

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
8-Bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine8.20 (d), 8.07 (d), 7.51 (d), 7.48 (t), 7.40 (t), 6.80 (t)149.00, 145.93, 133.24, 128.93, 128.68, 128.46, 128.00, 126.09, 113.10, 111.55, 61.68398 (M⁺) nih.gov
3-Iodo-8-methyl-2-phenylimidazo[1,2-a]pyridine8.11 (d), 8.05 (d), 7.48 (t), 7.39 (t), 7.06 (d), 6.85 (t), 2.68 (s)148.60, 147.83, 134.00, 128.85, 128.49, 128.34, 127.79, 124.57, 124.40, 113.19, 60.06, 16.73349.0196 [M+H]⁺ nih.gov

Mass spectrometry provides further confirmation of the molecular weight and fragmentation patterns characteristic of the imidazo[1,2-a]pyridine core. High-resolution mass spectrometry (HRMS) is often employed to ascertain the elemental composition with high accuracy. While single-crystal X-ray diffraction would offer the most definitive structural proof, such data for this compound is not readily found in the public domain. However, crystal structures of analogous imidazo[1,2-a]pyridine derivatives have been reported, confirming the planarity of the bicyclic system and the spatial arrangement of its substituents. nih.gov

Summary of Key Insights from Computational and Biological Investigations

While specific computational and biological studies on this compound are limited in publicly accessible literature, the broader class of imidazo[1,2-a]pyridines has been the subject of extensive investigation, offering valuable insights into the potential properties of this specific derivative.

Computational Studies: Density Functional Theory (DFT) is a commonly employed computational method to investigate the electronic properties of imidazo[1,2-a]pyridine derivatives. nih.gov These studies often focus on calculating Frontier Molecular Orbitals (HOMO-LUMO) to understand the electronic transitions and reactivity of the molecules. Molecular docking studies are also prevalent, used to predict the binding affinities and modes of interaction of these compounds with various biological targets, such as enzymes and receptors. nih.gov For instance, computational models have been used to study the interaction of imidazo[1,2-a]pyridines with targets like acetylcholinesterase, which is relevant in the context of Alzheimer's disease.

Biological Investigations: The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. nih.gov These include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For example, certain imidazo[1,2-a]pyridine-oxadiazole hybrids have shown potent anti-proliferative activity against various cancer cell lines. nih.gov Another study highlighted the potential of imidazo[1,2-a]pyridine-based compounds as inhibitors of Rab geranylgeranyl transferase, a target in cancer therapy. nih.gov Furthermore, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents. nih.gov

Table 2: Biological Activities of Representative Imidazo[1,2-a]pyridine Derivatives

Compound ClassBiological ActivityTarget/Mechanism
Imidazo[1,2-a]pyridine-oxadiazole hybridsAnticancerMicrotubule polymerization inhibition, DNA binding nih.gov
6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acidsAnticancerInhibition of Rab geranylgeranyl transferase nih.gov
Imidazo[1,2-a]pyridine-8-carboxamidesAntimycobacterialSelective inhibition of Mycobacterium tuberculosis nih.gov
Imidazo[1,2-a]pyridine derivativesAnti-inflammatoryModulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway

These findings underscore the therapeutic potential of the imidazo[1,2-a]pyridine scaffold and suggest that this compound could serve as a valuable starting point for the development of new therapeutic agents.

Significance of the Iodo-Substituted Imidazo[1,2-a]pyridine Scaffold in Chemical Research

The presence of an iodine atom on the imidazo[1,2-a]pyridine core, particularly at the 8-position, is of considerable significance for several reasons. Primarily, the carbon-iodine bond serves as a versatile synthetic handle for further functionalization. The relatively low bond dissociation energy of the C-I bond makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.org This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the generation of diverse chemical libraries for drug discovery and materials science applications.

The functionalization of the imidazo[1,2-a]pyridine ring through such methods is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. rsc.org For example, the introduction of different groups at the 8-position can influence the compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Moreover, the iodine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-receptor interactions. This interaction can contribute to the binding affinity and selectivity of a ligand for its biological target.

Outlook on Future Contributions to the Field of Chemical Biology and Organic Synthesis

The 8-iodo-substituted imidazo[1,2-a]pyridine scaffold, exemplified by this compound, is poised to continue making significant contributions to both chemical biology and organic synthesis.

In the realm of organic synthesis , the future will likely see the development of even more efficient and sustainable methods for the synthesis and functionalization of this scaffold. This includes the use of green chemistry principles, such as catalysis with earth-abundant metals and the use of environmentally benign solvents. organic-chemistry.org The development of novel C-H activation strategies for the direct functionalization of the imidazo[1,2-a]pyridine ring will also continue to be an active area of research, providing more atom-economical routes to complex derivatives. rsc.org

From a chemical biology perspective, the versatility of the 8-iodo-imidazo[1,2-a]pyridine scaffold will be further exploited in the design and synthesis of novel probes and therapeutic agents. The ability to readily introduce a variety of functional groups will facilitate the exploration of structure-activity relationships and the optimization of lead compounds for a range of biological targets. The imidazo[1,2-a]pyridine core is already present in several marketed drugs, and it is anticipated that new candidates based on this scaffold will continue to emerge for the treatment of diseases such as cancer, infectious diseases, and neurological disorders. nih.gov The exploration of this scaffold in the development of new materials with interesting optical and electronic properties is also a promising avenue for future research. rsc.orgmdpi.com

Q & A

Q. What are the key synthetic strategies for preparing 8-Iodoimidazo[1,2-a]pyridin-2-amine?

The synthesis typically involves halogenation at the 8-position of imidazo[1,2-a]pyridine precursors. A common approach uses iodine sources (e.g., molecular iodine or N-iodosuccinimide) under catalytic conditions. For example:

  • Iodine catalysis : Reacting 2-aminopyridine derivatives with α-haloketones in the presence of iodine generates the imidazo[1,2-a]pyridine core, followed by regioselective iodination .
  • Multicomponent reactions : The Groebke-Blackburn-Bienaymé (GBB) reaction can assemble the scaffold using diaminopyridines, aldehydes, and isocyanides, with subsequent iodination .
    Key characterization : Confirm regiochemistry via 1^1H/13^{13}C NMR (e.g., C-8 iodination shifts C-8 13^{13}C NMR to ~116 ppm ) and HRMS for molecular ion validation.

Q. How to distinguish 8-iodo derivatives from other halogenated analogs spectroscopically?

  • 13^{13}C NMR : The iodine atom at C-8 induces a distinct downfield shift (~116 ppm) compared to bromine (~105 ppm) or chlorine (~98 ppm) .
  • HRMS : The isotopic pattern for iodine (M+2 peak intensity ~97% of M+) differs markedly from Br/Cl analogs.
  • X-ray crystallography : Resolves positional ambiguity in solid-state structures, particularly when substituents create steric or electronic conflicts .

Advanced Research Questions

Q. What are the challenges in achieving regioselective iodination at the 8-position?

Regioselectivity is influenced by:

  • Electronic effects : The π-excessive imidazo[1,2-a]pyridine core favors electrophilic substitution at the electron-rich C-3 position. To direct iodination to C-8, use directing groups (e.g., amino at C-2) or steric blocking .
  • Catalytic systems : Iodine with Lewis acids (e.g., FeCl₃) enhances electrophilicity but may require temperature optimization (e.g., 80°C in DMF) to suppress side reactions .
    Mitigation strategy : Pre-functionalize the scaffold with a temporary protecting group at C-3 before iodination.

Q. How to analyze structure-activity relationships (SAR) for bioactivity in this compound class?

  • Pharmacophore mapping : Replace iodine with other halogens (F, Cl, Br) to assess halogen bonding’s role in target binding .
  • DFT calculations : Model electronic effects (e.g., iodine’s polarizability) on π-π stacking or hydrogen-bonding interactions with biological targets .
  • In vitro assays : Test against protozoal (e.g., Leishmania) or cancer cell lines, comparing IC₅₀ values across halogenated analogs .

Q. What computational methods optimize reaction conditions for scale-up?

  • DFT-based mechanistic studies : Simulate transition states to identify rate-limiting steps (e.g., iodination vs. ring-opening side reactions) .
  • Solvent screening : Use COSMO-RS models to predict solubility of intermediates and minimize purification steps .
  • Machine learning : Train models on existing imidazo[1,2-a]pyridine reaction data to predict optimal catalysts/temperatures for high-yield iodination .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Purity issues : Trace metal catalysts (e.g., Pd from coupling reactions) may skew assay results. Validate via ICP-MS and repurification .
  • Structural misassignment : Confirm regiochemistry with NOESY (e.g., spatial proximity of iodine to adjacent protons) .
  • Cell-line variability : Normalize data using reference compounds (e.g., Zolpidem for GABA receptor studies) .

Q. Methodological Resources

Technique Application Reference
Iodine-catalyzed synthesisCore scaffold assembly and iodination
GBB multicomponent reactionLibrary synthesis with diverse substituents
DFT modelingRegioselectivity prediction and SAR analysis
HRMS/NMRStructural validation and halogen differentiation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.